N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide

Catalog No.
S11942195
CAS No.
M.F
C18H17BrCl2N2O3S
M. Wt
492.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-di...

Product Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide

Molecular Formula

C18H17BrCl2N2O3S

Molecular Weight

492.2 g/mol

InChI

InChI=1S/C18H17BrCl2N2O3S/c1-10-12(13-7-11(19)3-4-16(13)23-10)5-6-22-27(24,25)18-9-14(20)17(26-2)8-15(18)21/h3-4,7-9,22-23H,5-6H2,1-2H3

InChI Key

LSLGLWAHBSWTLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives, which are recognized for their diverse biological activities. The compound features a complex structure characterized by the presence of a brominated indole moiety, dichloro and methoxy substituents on a benzene sulfonamide framework. This unique combination of functional groups suggests potential for various therapeutic applications, particularly in the field of medicinal chemistry.

Typical of sulfonamides and indole derivatives:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles, potentially enhancing its reactivity and biological activity.
  • Nucleophilic Addition: The sulfonamide group can participate in nucleophilic addition reactions, which may alter its pharmacological properties.
  • Dehydrohalogenation: Under certain conditions, the compound may lose hydrogen halides to form double bonds, affecting its stability and reactivity.

Indole derivatives, including N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide, are known for their significant biological activities:

  • Anticancer Properties: Many indole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation.
  • Antimicrobial Activity: The compound may possess antimicrobial properties due to the presence of the sulfonamide group, which is known for its effectiveness against bacterial infections.
  • Neuropharmacological Effects: The indole structure is often associated with modulation of neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide typically involves multiple steps:

  • Synthesis of the Indole Moiety: The indole ring can be synthesized through methods such as Fischer indole synthesis or by cyclization of appropriate precursors.
  • Bromination: The 5-bromo substitution can be achieved using brominating agents like bromine or N-bromosuccinimide in suitable solvents.
  • Formation of the Sulfonamide Linkage: The sulfonamide group can be introduced by reacting a suitable amine with a sulfonyl chloride derivative.
  • Final Coupling Reaction: The final product is obtained by coupling the indole derivative with the sulfonamide under basic conditions.

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide has several potential applications:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Research Tool: The compound can be utilized in biochemical assays to study enzyme interactions and signaling pathways.
  • Agricultural Chemistry: Given its antimicrobial properties, it may find applications in agricultural formulations to control plant pathogens.

Interaction studies are essential to understanding the pharmacodynamics of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide. These studies typically focus on:

  • Enzyme Inhibition: Assessing how effectively the compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding Affinity: Evaluating binding interactions with various receptors to determine potential neuropharmacological effects.
  • Cellular Uptake Mechanisms: Investigating how the compound enters cells and its metabolic pathways.

Several compounds share structural similarities with N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide. Here are some notable examples:

Compound NameStructureUnique Features
5-BromoindoleIndole structure with bromine substitutionBasic indole structure without additional functional groups
4-MethoxybenzenesulfonamideSimple sulfonamideLacks the complex indole moiety
2-MethylindoleMethyl substitution on indoleSimilar indole framework but without halogen substitutions

The uniqueness of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide lies in its combination of a brominated indole core with dichloro and methoxy substituents on a sulfonamide scaffold, which may enhance its biological activity compared to simpler analogs.

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

489.95203 g/mol

Monoisotopic Mass

489.95203 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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